molecular formula C10H9FO B8786713 1-(3-Butyn-1-Yloxy)-4-Fluorobenzene CAS No. 391678-45-8

1-(3-Butyn-1-Yloxy)-4-Fluorobenzene

Cat. No.: B8786713
CAS No.: 391678-45-8
M. Wt: 164.18 g/mol
InChI Key: OJTFIGPKHLZXAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Butyn-1-Yloxy)-4-Fluorobenzene is an organic compound with the molecular formula C10H9FO It is characterized by the presence of a fluorine atom attached to a benzene ring, which is further connected to a but-3-yn-1-yloxy group

Preparation Methods

The synthesis of 1-(3-Butyn-1-Yloxy)-4-Fluorobenzene typically involves the reaction of 4-fluorophenol with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(3-Butyn-1-Yloxy)-4-Fluorobenzene undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(3-Butyn-1-Yloxy)-4-Fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Butyn-1-Yloxy)-4-Fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The but-3-yn-1-yloxy group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules. Pathways involved may include covalent modification of target proteins or inhibition of enzyme activity .

Comparison with Similar Compounds

Similar compounds to 1-(3-Butyn-1-Yloxy)-4-Fluorobenzene include:

Properties

CAS No.

391678-45-8

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

1-but-3-ynoxy-4-fluorobenzene

InChI

InChI=1S/C10H9FO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h1,4-7H,3,8H2

InChI Key

OJTFIGPKHLZXAC-UHFFFAOYSA-N

Canonical SMILES

C#CCCOC1=CC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-fluorophenol (5.00 g, 44.6 mmol), 3-butyn-1-ol (3.38 ml, 44.6 mmol) and triphenylphosphine (17.5 g, 66.9 mmol) in tetrahydrofuran (100 ml) was added diethyl azodicarboxylate (11.7 g, 66.9 mmol) with stirring under ice-cooling, and then the resulting mixture was stirred at room temperature for 18 hours. After stirring, the reaction mixture was evaporated in vacuo, and to the residue were added hexane (200 ml) and ethyl acetate (20 ml). The precipitate separated out was filtered off, and the filtrate was evaporated in vacuo. The residue obtained was purified by flash chromatography on a silica gel column using hexane as the eluent to afford the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.38 mL
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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